N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide
Description
N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is a complex organic compound that belongs to the class of benzazocines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy and methyl group, and a benzazocine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-17(9-10-18(20-14)24-2)21-19(23)22-12-5-8-15-6-3-4-7-16(15)11-13-22/h3-4,6-7,9-10H,5,8,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRESXWAEAVJHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)N2CCCC3=CC=CC=C3CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxy-2-methylpyridine, is synthesized through a series of reactions involving methylation and methoxylation.
Cyclization to Form Benzazocine Core: The pyridine intermediate undergoes cyclization with appropriate reagents to form the benzazocine core.
Amidation Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine and benzazocine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide
- N-(6-methoxy-2-methylpyridin-3-yl)-5-{[2-methyl-4-(trifluoromethoxy)phenyl]amino}-2-(trifluoromethyl)pyridine-4-carboxamide
Uniqueness
N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzazocine core and specific substituents make it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
